molecular formula C14H17ClN4O B13358138 4-chloro-1(2H)-phthalazinone (3-hydroxy-1,3-dimethylbutylidene)hydrazone

4-chloro-1(2H)-phthalazinone (3-hydroxy-1,3-dimethylbutylidene)hydrazone

Cat. No.: B13358138
M. Wt: 292.76 g/mol
InChI Key: HJGOTMPOXZVUMZ-SXGWCWSVSA-N
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Description

4-chloro-1(2H)-phthalazinone (3-hydroxy-1,3-dimethylbutylidene)hydrazone is a synthetic organic compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1(2H)-phthalazinone (3-hydroxy-1,3-dimethylbutylidene)hydrazone typically involves the condensation of 4-chloro-1(2H)-phthalazinone with (3-hydroxy-1,3-dimethylbutylidene)hydrazine under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, yield, and purity, with considerations for environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced derivatives.

    Substitution: The chloro group in the compound may be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium hydroxide or halogenating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted phthalazinone derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1(2H)-phthalazinone derivatives: Other derivatives with different substituents.

    Phthalazinone hydrazones: Compounds with similar hydrazone functional groups.

Uniqueness

The uniqueness of 4-chloro-1(2H)-phthalazinone (3-hydroxy-1,3-dimethylbutylidene)hydrazone lies in its specific structure, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H17ClN4O

Molecular Weight

292.76 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophthalazin-1-yl)hydrazinylidene]-2-methylpentan-2-ol

InChI

InChI=1S/C14H17ClN4O/c1-9(8-14(2,3)20)16-18-13-11-7-5-4-6-10(11)12(15)17-19-13/h4-7,20H,8H2,1-3H3,(H,18,19)/b16-9-

InChI Key

HJGOTMPOXZVUMZ-SXGWCWSVSA-N

Isomeric SMILES

C/C(=N/NC1=NN=C(C2=CC=CC=C21)Cl)/CC(C)(C)O

Canonical SMILES

CC(=NNC1=NN=C(C2=CC=CC=C21)Cl)CC(C)(C)O

Origin of Product

United States

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